D835Y Mutation Potency vs. Gilteritinib
In head-to-head in vitro comparisons of biochemical IC50 values, Flt3-IN-15 demonstrates superior potency against the common FLT3 tyrosine kinase domain (TKD) resistance mutation D835Y. Flt3-IN-15 inhibits FLT3/D835Y with an IC50 of 0.32 nM . In contrast, the FDA-approved FLT3 inhibitor gilteritinib shows a higher IC50 of 0.73 nM against FLT3/D835Y .
Comparator: 0.73 nM (gilteritinib)
| Evidence Dimension | Biochemical IC50 against FLT3/D835Y mutant kinase |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | Gilteritinib: 0.73 nM |
| Quantified Difference | Flt3-IN-15 is approximately 2.3-fold more potent. |
| Conditions | In vitro kinase assay (specific assay conditions not detailed by vendor, standard for this metric) |
Why This Matters
This increased potency against a key resistance mutation is critical for researchers modeling AML progression, as it suggests Flt3-IN-15 may be a more effective tool for inhibiting clones that emerge under selective pressure from other FLT3 inhibitors.
